

# A Technical Guide to the Synthesis of 2-Aminooctanedioic Acid

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## Compound of Interest

Compound Name: 2-Aminooctanedioic acid

Cat. No.: B555915

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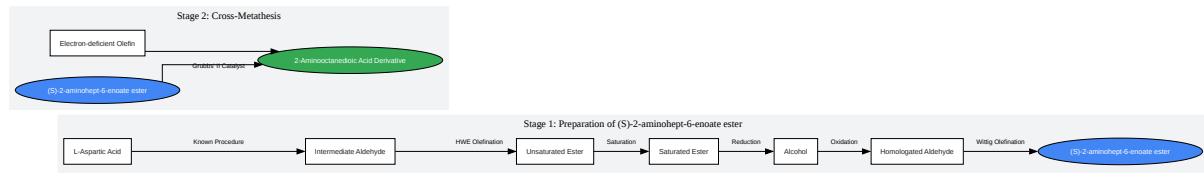
This in-depth technical guide details a key synthetic methodology for **2-aminoctanedioic acid**, also known as 2-aminosuberic acid, a dicarboxylic acid of significant interest in biochemical research and pharmaceutical development. The synthesis commences from the readily available chiral precursor, L-aspartic acid, and proceeds through the formation of a key intermediate, (S)-2-aminohept-6-enoate ester, followed by a cross-metathesis reaction to yield the desired **2-aminoctanedioic acid** derivatives. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.

## Synthesis Overview

The synthesis of **2-aminoctanedioic acid** derivatives from L-aspartic acid can be conceptually divided into two main stages:

- Preparation of (S)-2-aminohept-6-enoate ester: This multi-step process transforms L-aspartic acid into a key olefin intermediate.
- Cross-Metathesis: This reaction couples the (S)-2-aminohept-6-enoate ester with an appropriate reaction partner to introduce the second carboxylic acid functionality, thereby forming the **2-aminoctanedioic acid** backbone.

The overall synthetic strategy is depicted in the following workflow diagram:



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**Caption:** Overall synthetic workflow for **2-aminooctanedioic acid** derivatives.

## Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a representative **2-aminooctanedioic acid** derivative.

Step	Product	Yield (%)
Horner-Wadsworth-Emmons Olefination	Unsaturated Ester Intermediate	85
Saturation of Double Bond	Saturated Ester Intermediate	92
Reduction of Ester	Alcohol Intermediate	88
Oxidation of Alcohol	Homologated Aldehyde Intermediate	85
Wittig Olefination	(S)-2-aminohept-6-enoate ester	75
Cross-Metathesis with N-Benzylloxycarbonyl-2-aminoacrylamide	N-Benzyloxycarbonyl-2-aminoctanedioic acid derivative	82

## Experimental Protocols

### Stage 1: Preparation of (S)-2-aminohept-6-enoate ester

The synthesis of the key intermediate, (S)-2-aminohept-6-enoate ester, is carried out in a multi-step sequence starting from a known aspartic acid-derived aldehyde.



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**Caption:** Detailed workflow for the synthesis of (S)-2-aminohept-6-enoate ester.

#### 1. Horner-Wadsworth-Emmons (HWE) Olefination:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, triethyl phosphonoacetate (2.5 mL, 12.5 mmol) is added dropwise.

- The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of the starting aspartic acid-derived aldehyde (1.0 g, 4.1 mmol) in dry THF (10 mL) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 3 hours.
- The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the unsaturated ester.

## 2. Saturation of the Double Bond:

- To a solution of the unsaturated ester (1.0 g, 3.3 mmol) in ethanol (20 mL) is added 10% palladium on carbon (0.10 g).
- The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.
- The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.

## 3. Reduction of the Ester:

- To a stirred solution of the saturated ester (1.0 g, 3.3 mmol) in dry THF (15 mL) is added lithium borohydride (0.14 g, 6.6 mmol).
- The reaction mixture is stirred at room temperature for 3 hours.
- The reaction is quenched by the careful addition of 1 M hydrochloric acid at 0 °C.
- The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.

**4. Oxidation of the Alcohol:**

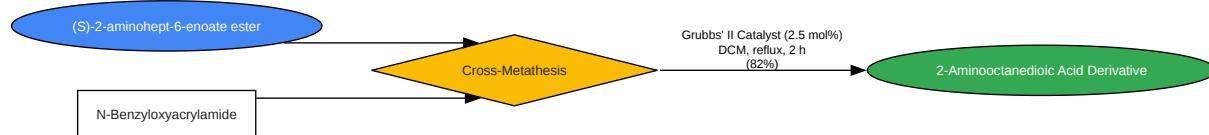
- To a solution of the alcohol (1.0 g, 3.8 mmol) in dry dichloromethane (DCM, 20 mL) is added Dess-Martin periodinane (1.9 g, 4.5 mmol).
- The reaction mixture is stirred at room temperature for 2 hours.
- The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL) and sodium bicarbonate (15 mL).
- The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the homologated aldehyde.

**5. Wittig Olefination:**

- To a suspension of vinyltriphenylphosphonium bromide (1.8 g, 4.8 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 3.0 mL, 4.8 mmol) dropwise.
- The resulting deep red solution is stirred at -78 °C for 1 hour.
- A solution of the homologated aldehyde (1.0 g, 4.0 mmol) in dry THF (10 mL) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with diethyl ether (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford (S)-2-aminohept-6-enoate ester.

## Stage 2: Cross-Metathesis

The final step in the synthesis of the **2-aminooctanedioic acid** derivative involves a cross-metathesis reaction of the (S)-2-aminohept-6-enoate ester with an electron-deficient olefin, such as N-benzyloxyacrylamide, using Grubbs' second-generation catalyst.



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**Caption:** Workflow for the cross-metathesis reaction.

#### General Procedure for Cross-Metathesis:

- To a solution of (S)-2-aminohept-6-enoate ester (1.0 equiv) in dry DCM (0.5 M) under an argon atmosphere is added Grubbs' second-generation catalyst (0.025 equiv).
- A solution of the electron-deficient olefin (e.g., N-benzyloxyacrylamide, 1.2 equiv) in dry DCM is then added.
- The reaction mixture is heated to reflux for 2 hours.
- The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to provide the desired **2-aminooctanedioic acid** derivative.

This guide provides a foundational understanding and practical protocols for the synthesis of **2-aminooctanedioic acid**. Researchers are encouraged to consult the primary literature for further details and characterization data. The presented methodology offers a robust route to this important class of compounds, enabling further exploration in drug discovery and chemical biology.

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